2-(Dimethylamino)pyrimidin-5-ol
Overview
Description
“2-(Dimethylamino)pyrimidin-5-ol” is a chemical compound with the CAS Number: 72491-71-5 . It has a molecular weight of 139.16 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H9N3O . The InChI code for this compound is 1S/C6H9N3O/c1-9(2)6-7-3-5(10)4-8-6/h3-4,10H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 139.16 . The compound’s IUPAC name is 2-(dimethylamino)-5-pyrimidinol .
Scientific Research Applications
Cyclin-dependent Kinase Inhibitors
The synthesis and structure-activity relationships of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been explored for their potential as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds exhibit potent inhibitory activities against CDK2, showcasing their promise in cancer therapy and cell cycle regulation (Wang et al., 2004).
Metal Ion Complex Formation
Research into the complexation behavior of 2-dimethylamino -5,6-dimethylpyrimidin-4-ol with various metal ions, such as Cu(II), Cd(II), and Mn(II), reveals the compound's potential in creating metal-organic frameworks or as ligands in coordination chemistry. The bonding occurs through the carbonyl group, indicating a pathway for designing metal ion sensors or catalysts (Dixon & Wells, 1986).
Photodimerization Studies
The photolysis of 2-dimethylamino-5, 6-dimethylpyrimidin-4-ol in aqueous solution has been studied for understanding photodimerization processes. This research contributes to the knowledge of photochemical reactions in pyrimidines, which has implications for understanding DNA damage and repair mechanisms under UV light exposure (Sen & Wells, 1981).
Antioxidant Properties
A series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes have been synthesized and evaluated for their antioxidant activities. The pyrimidine derivatives demonstrate promising antioxidant properties, which could be valuable in designing new therapeutic agents to combat oxidative stress-related diseases (Rani et al., 2012).
Pyrimidine-phthalimide Derivatives for pH Sensing
Pyrimidine-phthalimide derivatives have been developed with applications in pH sensing, leveraging the donor–π–acceptor structure for colorimetric pH indicators. These findings open avenues for novel sensors and logic gates, highlighting the versatility of pyrimidine derivatives in analytical chemistry applications (Yan et al., 2017).
properties
IUPAC Name |
2-(dimethylamino)pyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-7-3-5(10)4-8-6/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPCZOWQAYSIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468158 | |
Record name | 2-(Dimethylamino)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72491-71-5 | |
Record name | 2-(Dimethylamino)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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